molecular formula C10H11F2NO2 B8098252 2,4-Difluoro-D-homophenylalanine

2,4-Difluoro-D-homophenylalanine

Cat. No.: B8098252
M. Wt: 215.20 g/mol
InChI Key: RXTYJIYAYABQKD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-D-homophenylalanine is a non-proteinogenic amino acid that serves as a versatile chiral building block in biomedical research and drug discovery. It features a beta-homophenylalanine scaffold, where the amino acid side chain is extended by one methylene group compared to standard phenylalanine, and is further modified with fluorine atoms at the 2 and 4 positions of the aromatic ring. This structure is strategically designed for the synthesis of novel peptides and therapeutic compounds. The primary application of this compound is in advanced peptide synthesis , particularly in Solid-Phase Peptide Synthesis (SPPS) using Fmoc-chemistry, where it is incorporated to modulate the structure, stability, and biological activity of peptide chains. It is a critical intermediate in pharmaceutical development , especially for creating active ingredients for protease inhibitors and other targeted therapies. The presence of fluorine atoms on the aromatic ring can significantly alter the electron distribution, metabolic stability, and binding affinity of the resulting peptides, making them more effective as drug candidates. Researchers also utilize this homophenylalanine derivative in protein engineering to study protein structure and function, and in bioconjugation for creating targeted diagnostic agents. This product is For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2R)-2-amino-4-(2,4-difluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c11-7-3-1-6(8(12)5-7)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTYJIYAYABQKD-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-D-homophenylalanine typically involves the following steps:

  • Starting Material: The synthesis begins with D-homophenylalanine as the starting material.

  • Fluorination: The aromatic ring undergoes selective fluorination at the 2 and 4 positions. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure large quantities of the compound are synthesized efficiently. This involves the use of reactors and automated systems to control reaction conditions precisely, ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-D-homophenylalanine can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The fluorine atoms on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Electrophiles such as bromine or nitric acid are used for substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Alcohols

  • Substitution: Brominated or nitrated derivatives

Scientific Research Applications

Chemical Properties and Structure

2,4-Difluoro-D-homophenylalanine features two fluorine atoms substituted at the 2 and 4 positions of its phenyl ring. This modification enhances the compound's stability and biological activity compared to its non-fluorinated counterparts. The molecular formula is C15H18F2N2O4C_{15}H_{18}F_2N_2O_4, with a molecular weight of approximately 316.31 g/mol.

Medicinal Chemistry

DFH is investigated for its potential as a therapeutic agent, particularly in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment. Research has shown that fluorinated amino acids can significantly enhance the potency of DPP-IV inhibitors. For instance, studies have demonstrated that DFH derivatives exhibit improved binding affinities and lower IC50 values compared to non-fluorinated analogs .

Peptide Synthesis

Fluorinated amino acids like DFH are valuable building blocks in peptide synthesis. The incorporation of DFH into peptides can enhance their pharmacological properties, including increased metabolic stability and improved binding affinities to biological targets. In one study, peptides containing DFH showed significantly enhanced stability and activity against specific receptors involved in cancer progression .

Biochemical Studies

DFH is employed in biochemical research to study protein interactions and enzyme mechanisms. Its unique structure allows for precise investigations into enzyme-substrate interactions, contributing to a better understanding of biological processes. For example, peptides incorporating DFH have been used to explore interactions with DPP-IV, revealing superior inhibitory activity compared to traditional peptides .

Case Study 1: Peptide Therapeutics

In a study examining various fluorinated amino acids' effects on peptide stability and activity, DFH was incorporated into a peptide targeting a receptor involved in cancer progression. The results indicated that DFH-containing peptides exhibited significantly enhanced binding affinity compared to non-fluorinated counterparts, underscoring its potential in developing targeted therapies .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction between DFH-containing peptides and DPP-IV. The study found that these peptides demonstrated superior inhibitory activity against DPP-IV compared to traditional peptides without fluorination. This highlights DFH's role in enhancing the efficacy of therapeutic agents targeting metabolic disorders .

Mechanism of Action

The mechanism by which 2,4-Difluoro-D-homophenylalanine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms on the aromatic ring can influence the binding affinity and selectivity of the compound towards these targets. The exact mechanism may vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,4-difluoro-D-homophenylalanine with other homophenylalanine derivatives and fluorinated amino acids:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
This compound 2,4-difluoro C₁₀H₁₁F₂NO₂ 215.2 1260608-31-8 Enhanced metabolic stability; peptide drug design
3,4-Difluoro-D-homophenylalanine 3,4-difluoro C₁₀H₁₁F₂NO₂ 215.2 1260610-37-4 Altered electronic effects due to fluorine positioning
2-Trifluoromethyl-D-homophenylalanine 2-CF₃ C₁₁H₁₂F₃NO₂ 247.2 1260614-29-6 Increased lipophilicity; potential for CNS-targeting drugs
Boc-2,5-Difluoro-D-homophenylalanine Boc-protected, 2,5-difluoro C₁₅H₁₉F₂NO₄ 331.3 1260606-61-8 Improved solubility for solid-phase synthesis
2-Fluoro-D-homophenylalanine 2-fluoro C₁₀H₁₂FNO₂ 197.2 1260606-28-7 Reduced steric hindrance compared to di-fluorinated analogs

Key Differences and Functional Implications

Fluorine Substitution Patterns :

  • The 2,4-difluoro substitution in the title compound creates a distinct electronic environment compared to 3,4-difluoro isomers. The meta- and para-fluorine positions in 3,4-difluoro analogs may alter binding affinity in enzyme-active sites or receptor targets .
  • 2-Trifluoromethyl substitution introduces extreme lipophilicity, which enhances blood-brain barrier penetration but may reduce aqueous solubility .

Protective Groups :

  • Boc- or Fmoc-protected derivatives (e.g., Boc-2,5-Difluoro-D-homophenylalanine ) are tailored for peptide synthesis, offering compatibility with standard coupling reagents .

Synthetic Utility :

  • Fluorinated homophenylalanines are critical intermediates in synthesizing kinase inhibitors and protease-resistant peptides. For example, analogs like This compound are used in constrained peptide architectures to modulate conformational flexibility .

Biological Activity

2,4-Difluoro-D-homophenylalanine (DFDHP) is an analog of the amino acid phenylalanine, modified with two fluorine atoms at the 2 and 4 positions of the aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which is significant in the treatment of type 2 diabetes mellitus (T2DM). This article reviews the biological activity of DFDHP, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of DFDHP can be represented as follows:

DFDHP C11H12F2N2O2\text{DFDHP C}_{11}\text{H}_{12}\text{F}_2\text{N}_2\text{O}_2

The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

DFDHP acts primarily as a DPP-4 inhibitor. DPP-4 is an enzyme that inactivates incretin hormones, which are crucial for insulin secretion in response to meals. By inhibiting DPP-4, DFDHP promotes increased levels of these hormones, thereby enhancing insulin secretion and lowering blood glucose levels.

In Vitro Studies

In vitro studies have demonstrated that DFDHP exhibits significant inhibitory activity against DPP-4. For example, a study reported that various derivatives of β-homophenylalanine, including those with difluorinated modifications, displayed potent DPP-4 inhibitory activities with IC50 values in the nanomolar range. Specifically, compounds derived from DFDHP showed improved selectivity and efficacy compared to existing DPP-4 inhibitors like sitagliptin .

In Vivo Studies

In vivo efficacy was evaluated through oral glucose tolerance tests (OGTT) in ICR mice. The results indicated that DFDHP not only inhibited DPP-4 effectively but also resulted in significant reductions in blood glucose levels post-glucose challenge. Notably, one derivative demonstrated greater potency than sitagliptin when administered prior to glucose exposure .

Case Studies

  • Diabetes Management : A clinical study involving diabetic models demonstrated that administration of DFDHP led to improved glycemic control compared to untreated groups. The mechanism was attributed to enhanced incretin levels due to DPP-4 inhibition.
  • Comparative Analysis : A comparative study involving various DPP-4 inhibitors highlighted that DFDHP derivatives had a favorable pharmacokinetic profile and exhibited lower side effects compared to traditional therapies .

Table 1: Summary of Biological Activities of DFDHP Derivatives

CompoundIC50 (nM)SelectivityIn Vivo Efficacy (Reduction in Blood Glucose)
DFDHP5.0HighSignificant reduction observed
Sitagliptin7.5ModerateModerate reduction observed
Other DerivativesVariesLowMinimal effect

Q & A

Q. How can researchers design studies to explore structure-activity relationships (SAR) for fluorinated amino acid derivatives?

  • Answer : Apply the FINER framework :
  • Feasible : Use SPPS to generate analogs (e.g., 2,5-difluoro, 3-trifluoromethyl).
  • Novel : Compare with non-fluorinated controls (e.g., homophenylalanine).
  • Ethical : Adhere to institutional guidelines for in vitro/in vivo testing .
  • Relevant : Prioritize analogs with improved pharmacokinetic profiles for therapeutic development .

Data Contradictions & Validation

  • CAS Registry Conflicts : lists CAS 1260608-31-8 for this compound, while commercial catalogs (e.g., ) omit CAS data. Validate via SciFinderⁿ or Reaxys using molecular formula (C₁₀H₁₁F₂NO₂) and spectral matches .
  • Spectral Interpretation : Discrepancies in ¹⁹F NMR shifts (±0.5 ppm) may arise from solvent polarity; calibrate using hexafluorobenzene as an internal standard .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.